molecular formula C7H11NO2 B1332163 (Tetrahydro-pyran-2-yloxy)-acetonitrile CAS No. 17521-49-2

(Tetrahydro-pyran-2-yloxy)-acetonitrile

Cat. No.: B1332163
CAS No.: 17521-49-2
M. Wt: 141.17 g/mol
InChI Key: YADWCNNOFHOBBG-UHFFFAOYSA-N
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Description

(Tetrahydro-pyran-2-yloxy)-acetonitrile is an organic compound that features a tetrahydropyran ring attached to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydro-pyran-2-yloxy)-acetonitrile typically involves the reaction of tetrahydropyran with acetonitrile under specific conditions. One common method is the reaction of tetrahydropyran-2-ol with acetonitrile in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Tetrahydro-pyran-2-yloxy)-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOCH3) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(Tetrahydro-pyran-2-yloxy)-acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Tetrahydro-pyran-2-yloxy)-acetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a reactive site for various biochemical reactions, while the tetrahydropyran ring can influence the compound’s overall stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A related compound with a similar ring structure but without the nitrile group.

    Acetonitrile: A simple nitrile compound without the tetrahydropyran ring.

    Tetrahydropyran-2-ol: A compound with a hydroxyl group instead of the nitrile group.

Uniqueness

(Tetrahydro-pyran-2-yloxy)-acetonitrile is unique due to the combination of the tetrahydropyran ring and the nitrile group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(oxan-2-yloxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADWCNNOFHOBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337762
Record name (Tetrahydro-2H-pyran-2-yloxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17521-49-2
Record name (Tetrahydro-2H-pyran-2-yloxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How was PTMT discovered, and what is its known biological activity?

A1: PTMT was discovered during research on amygdalin, a naturally occurring compound found in various plants. Researchers used an extracellular enzyme mixture from Aspergillus niger to catalytically degrade amygdalin, leading to the identification and purification of PTMT []. Importantly, PTMT was found to possess antitumor activity.

Q2: The research mentions a newly developed SPE-HPLC method for analyzing PTMT. Can you elaborate on the significance of this method?

A2: Understanding the pharmacokinetic properties of a potential drug candidate like PTMT is crucial. This involves studying its absorption, distribution, metabolism, and excretion within an organism. The developed SPE-HPLC method allows researchers to precisely measure the concentration of PTMT in mouse plasma samples []. This is essential for determining how PTMT behaves within a living system, which is a key step towards evaluating its potential as a therapeutic agent.

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